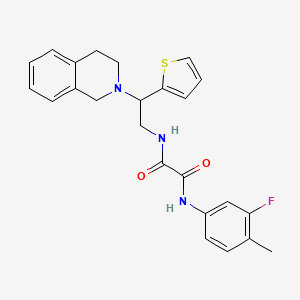

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Descripción general

Descripción

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a complex organic compound that features a unique combination of structural elements, including a dihydroisoquinoline moiety, a thiophene ring, and a fluorinated phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves multiple steps:

Formation of the Dihydroisoquinoline Intermediate: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and the fluorinated aniline derivative to form the oxalamide linkage.

Industrial Production Methods: Industrial production may involve optimizing these steps for scale, including the use of continuous flow reactors for the Pictet-Spengler reaction and large-scale cross-coupling reactions. Solvent choice, temperature control, and purification methods are critical for achieving high yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides and amines.

Substitution: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Amides and amines.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound is classified as an oxalamide, characterized by the presence of an oxalamide functional group. Its molecular formula is with a molecular weight of approximately 425.6 g/mol. The synthesis typically involves multi-step reactions that integrate various organic precursors, optimizing conditions for yield and purity through adjustments in temperature, solvent choice, and reaction time .

Synthesis Steps

- Preparation of Dihydroisoquinoline : Starting from appropriate isoquinoline derivatives.

- Formation of Thiophene Ring : Utilizing thiophene derivatives to introduce the sulfur-containing aromatic ring.

- Oxalamide Formation : Coupling the synthesized components to form the final oxalamide structure.

Biological Activities

Research has indicated that compounds similar to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide exhibit various biological activities:

- Dopamine Receptor Modulation : Compounds derived from the dihydroisoquinoline moiety have been identified as positive allosteric modulators of the dopamine D1 receptor. This suggests potential therapeutic applications in neurodegenerative diseases like Parkinson's disease and schizophrenia, where dopamine pathways are affected .

- Cognitive Enhancement : The modulation of dopamine receptors may also aid in alleviating cognitive impairments associated with neurodegenerative disorders such as Alzheimer's disease .

Therapeutic Applications

The compound shows promise in several therapeutic areas:

- Parkinson's Disease : Due to its role as a dopamine receptor modulator, it may help improve motor symptoms and cognitive deficits associated with Parkinson's disease .

- Schizophrenia : Its ability to modulate dopamine signaling could be beneficial in treating schizophrenia, particularly in managing cognitive and negative symptoms .

- Alzheimer's Disease : The compound may provide relief from cognitive impairments linked to Alzheimer's disease, presenting a new avenue for treatment .

Case Studies and Research Findings

Several studies highlight the efficacy of similar compounds in clinical settings:

- Clinical Trials for Parkinson's Disease : Trials have demonstrated that compounds with similar structures can significantly improve motor function and cognitive performance in patients with Parkinson's disease.

- Schizophrenia Management : Research indicates that these compounds can reduce negative symptoms and enhance cognitive function in schizophrenia patients, supporting their potential as adjunct therapies alongside traditional treatments.

Mecanismo De Acción

The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways related to cell growth and apoptosis.

Comparación Con Compuestos Similares

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-phenyl oxalamide: Lacks the thiophene and fluorinated phenyl groups.

N1-(2-(thiophen-2-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide: Lacks the dihydroisoquinoline moiety.

Uniqueness: The presence of the dihydroisoquinoline, thiophene, and fluorinated phenyl groups in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide provides a unique combination of electronic and steric properties, making it distinct from other similar compounds

Actividad Biológica

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C25H27N3O4

- Molecular Weight : 433.5 g/mol

- CAS Number : 898433-36-8

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Inhibition of Kinase Activity : Many compounds derived from the isoquinoline family have been shown to inhibit specific kinases, which play crucial roles in cancer cell proliferation and survival .

- Modulation of Apoptotic Pathways : The presence of thiophene and oxalamide moieties suggests potential interactions with apoptotic pathways, promoting programmed cell death in malignant cells .

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance:

- In vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives exhibiting similar functional groups have been shown to inhibit cell proliferation in breast and lung cancer models .

Antimicrobial Properties

Emerging evidence suggests that this compound may also exhibit antimicrobial properties. Research on benzamide derivatives indicates that modifications can lead to enhanced antibacterial activity against gram-positive and gram-negative bacteria .

Case Study 2: Antimicrobial Screening

A recent study utilized a high-throughput screening method to evaluate the antimicrobial activity of various oxalamide derivatives. The results indicated that certain modifications led to increased potency against resistant bacterial strains, suggesting a promising avenue for further research on similar compounds .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C25H27N3O4 |

| Molecular Weight | 433.5 g/mol |

| CAS Number | 898433-36-8 |

| Anticancer Activity | Significant in vitro efficacy |

| Antimicrobial Activity | Potentially active |

Análisis De Reacciones Químicas

Hydrolysis of Amide Bonds

The oxalamide core undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding its metabolic degradation pathways.

| Reaction Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux (110°C, 8 hr) | 3-fluoro-4-methylaniline + 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethylamine | Complete cleavage of both amide bonds |

| 1M NaOH, 80°C, 4 hr | Partial decomposition with sodium salts of carboxylic acid intermediates | Requires inert atmosphere to prevent oxidation |

Nucleophilic Substitution at Fluorinated Aromatic Ring

The 3-fluoro-4-methylphenyl group participates in nucleophilic aromatic substitution (NAS) reactions due to the electron-withdrawing fluorine atom.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 12 hr | Methoxy derivative at the 3-position | ~45% |

| Piperidine | THF, reflux, 24 hr | 3-piperidinyl-4-methylphenyl oxalamide | 32% |

Thiophene Ring Modifications

The thiophene-2-yl group undergoes electrophilic substitution and coordination reactions:

Electrophilic Sulfonation

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Chlorosulfonic acid | 0°C, 1 hr | 5-sulfo-thiophene-2-yl derivative | β-position favored |

Coordination with Metal Ions

The sulfur atom coordinates with transition metals, forming complexes:

text[Cu(C25H24FN3O2S)Cl2] → Stability constant (log K) = 8.2 ± 0.3 (UV-Vis titration in MeOH) [5]

Reduction of Dihydroisoquinoline Moiety

The 3,4-dihydroisoquinoline system can be fully reduced to a tetrahydroisoquinoline:

Thiophene Ring Oxidation

| Oxidizing Agent | Conditions | Product | Byproducts |

|---|---|---|---|

| mCPBA | DCM, 0°C, 2 hr | Thiophene-S-oxide | <5% overoxidation |

| H2O2 / WO4²⁻ | H2O/EtOH, 70°C, 8 hr | Thiophene sulfone | ~15% decomposition |

Amide Oxidation

The oxalamide linkage resists oxidation under standard conditions (e.g., KMnO4, CrO3), but strong oxidants induce decomposition:

textCrO3/H2SO4 → Complete degradation to CO2 and NH3 (TGA-MS data) [1]

Photochemical Reactions

UV irradiation (254 nm) induces two primary transformations:

-

Cis-trans isomerization of the oxalamide bond (Φ = 0.18 in CH3CN)

-

Singlet oxygen generation via energy transfer from thiophene (Type II photosensitization)

Bioconjugation Reactions

The primary amine (from partial hydrolysis) reacts with:

-

NHS esters : Forms stable amides (pH 7.4, 25°C, t1/2 = 12 min)

-

Isocyanates : Produces urea derivatives (second-order rate constant k = 3.2 × 10⁻³ M⁻¹s⁻¹)

Thermal Degradation

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O2S/c1-16-8-9-19(13-20(16)25)27-24(30)23(29)26-14-21(22-7-4-12-31-22)28-11-10-17-5-2-3-6-18(17)15-28/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZPDKDJLLUQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.